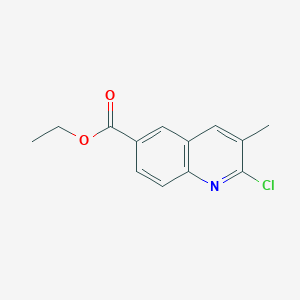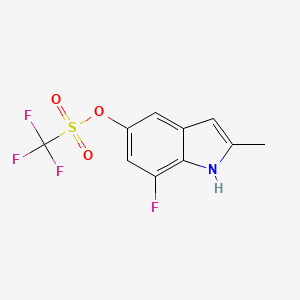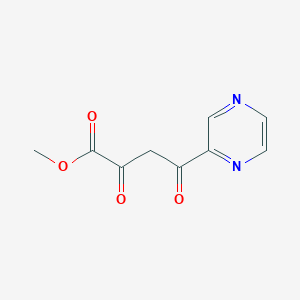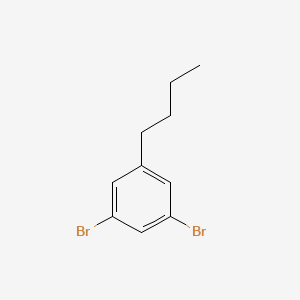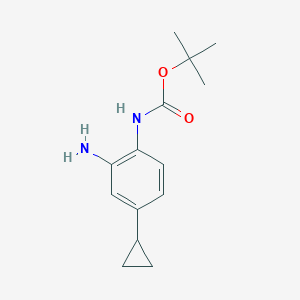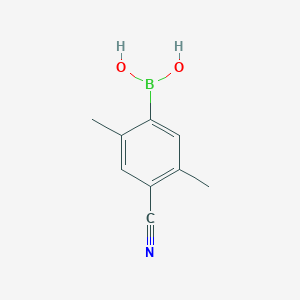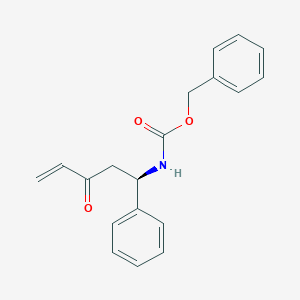
(R)-benzyl 3-oxo-1-phenylpent-4-enylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-benzyl 3-oxo-1-phenylpent-4-enylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by its unique structure, which includes a benzyl group, a phenyl group, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl 3-oxo-1-phenylpent-4-enylcarbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl alcohol, phenylacetic acid, and an appropriate carbamoyl chloride.
Formation of Intermediate: The benzyl alcohol is first converted to benzyl chloride using thionyl chloride. This intermediate is then reacted with phenylacetic acid to form the corresponding ester.
Carbamoylation: The ester is then treated with a carbamoyl chloride in the presence of a base, such as triethylamine, to form the final product, ®-benzyl 3-oxo-1-phenylpent-4-enylcarbamate.
Industrial Production Methods
In an industrial setting, the production of ®-benzyl 3-oxo-1-phenylpent-4-enylcarbamate may involve large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-benzyl 3-oxo-1-phenylpent-4-enylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The benzyl and phenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
®-benzyl 3-oxo-1-phenylpent-4-enylcarbamate has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of ®-benzyl 3-oxo-1-phenylpent-4-enylcarbamate involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, leading to changes in biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to physiological effects.
Signal Transduction: The compound may affect signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
Benzyl Carbamate: A simpler carbamate with similar functional groups.
Phenylacetic Acid Derivatives: Compounds with similar phenyl and acetic acid moieties.
Other Carbamates: Compounds with similar carbamate functional groups.
Uniqueness
®-benzyl 3-oxo-1-phenylpent-4-enylcarbamate is unique due to its specific combination of benzyl, phenyl, and carbamate groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H19NO3 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
benzyl N-[(1R)-3-oxo-1-phenylpent-4-enyl]carbamate |
InChI |
InChI=1S/C19H19NO3/c1-2-17(21)13-18(16-11-7-4-8-12-16)20-19(22)23-14-15-9-5-3-6-10-15/h2-12,18H,1,13-14H2,(H,20,22)/t18-/m1/s1 |
InChI Key |
FMYKACIWKAGNPM-GOSISDBHSA-N |
Isomeric SMILES |
C=CC(=O)C[C@H](C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C=CC(=O)CC(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13905493.png)
![sodium;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfinate](/img/structure/B13905508.png)
![tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride](/img/structure/B13905515.png)
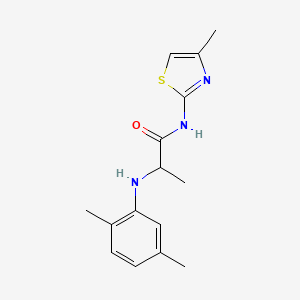
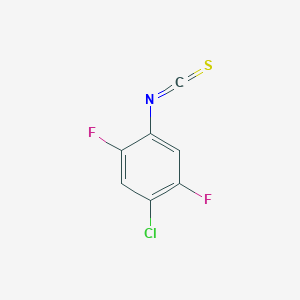
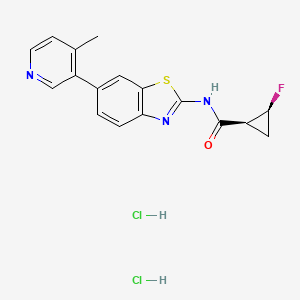
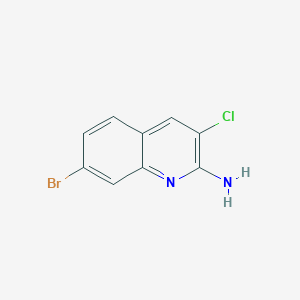
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-[[(S)-tert-butylsulfinyl]amino]cyclohexyl]urea](/img/structure/B13905547.png)
